molecular formula C10H13N3O B8561309 (3-Amino-6-methyl-pyridin-2-yl)-azetidin-1-yl-methanone

(3-Amino-6-methyl-pyridin-2-yl)-azetidin-1-yl-methanone

Cat. No.: B8561309
M. Wt: 191.23 g/mol
InChI Key: OJSDRSMZTGYLIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-6-methyl-pyridin-2-yl)-azetidin-1-yl-methanone is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

(3-amino-6-methylpyridin-2-yl)-(azetidin-1-yl)methanone

InChI

InChI=1S/C10H13N3O/c1-7-3-4-8(11)9(12-7)10(14)13-5-2-6-13/h3-4H,2,5-6,11H2,1H3

InChI Key

OJSDRSMZTGYLIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)N)C(=O)N2CCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 3-amino-6-methylpicolinic acid (525 mg, 2.17 mmol) and azetidine (124 mg, 146 μl, 2.17 mmol) at r.t. in THF (15 ml) under an argon atmosphere were added HATU (1.65 g, 4.35 mmol) and 4-methylmorpholine (719 μl, 6.52 mmol). The mixture was heated to 70° C. overnight, then cooled to r.t. and concentrated. The crude product was purified by silica gel chromatography using a n-heptane/EtOAc gradient to give the title compound (272 mg, 65%) as off-white solid.
Quantity
525 mg
Type
reactant
Reaction Step One
Quantity
146 μL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1.65 g
Type
reactant
Reaction Step Two
Quantity
719 μL
Type
reactant
Reaction Step Two
Yield
65%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.